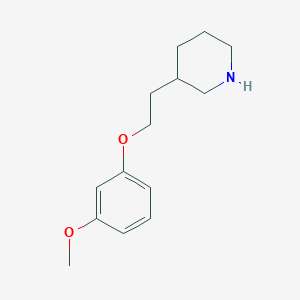

3-Methoxyphenyl 2-(3-piperidinyl)ethyl ether

描述

3-Methoxyphenyl 2-(3-piperidinyl)ethyl ether is a useful research compound. Its molecular formula is C14H21NO2 and its molecular weight is 235.32 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

3-Methoxyphenyl 2-(3-piperidinyl)ethyl ether, also known as this compound hydrochloride, is a compound that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. Its unique structure, characterized by a methoxy group attached to a phenyl ring and a piperidinyl group linked through an ethyl ether bridge, allows it to interact with various biological systems.

- Molecular Formula : C16H23NO2

- Molecular Weight : Approximately 263.37 g/mol

The compound's functional groups contribute to its chemical reactivity, enabling it to undergo hydrolysis and nucleophilic substitution reactions. This versatility is crucial for its potential applications in drug development.

Neuropharmacological Effects

Research indicates that this compound exhibits significant interactions with neurotransmitter systems, particularly those involving dopamine and serotonin pathways. These interactions suggest potential therapeutic applications in mood disorders and anxiety management.

- Dopamine Receptor Interaction : Studies have shown that compounds structurally similar to this compound can act as selective agonists for dopamine receptors, particularly the D3 subtype. For instance, analogs of this compound have demonstrated varying potencies in activating D3 receptors, with some showing over seven-fold increased potency compared to other related compounds .

- Serotonin Pathways : The compound's influence on serotonin pathways is also notable, which may contribute to its effects on mood and cognitive functions .

Analgesic Properties

The compound has been investigated for its analgesic properties. Initial studies suggest that it may modulate pain pathways effectively, making it a candidate for developing new analgesic therapies. The binding affinity of this compound to opioid receptors has been a focal point of research, indicating its potential role in pain management .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds similar to this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Methoxyphenyl 2-(4-piperidinyl)ethyl ether | Similar methoxy and piperidine structure | Different piperidine substitution alters activity |

| 2-(2-Methoxyethoxy)ethyl 3-piperidinyl ether | Contains an ethoxy group | Varying solubility and reactivity profiles |

| 3-Methoxyphenyl 2-(2-piperidinyl)ethyl ether | Variation in piperidine positioning | Distinct pharmacological effects due to structure |

These comparisons highlight the unique interactions of this compound within biological systems.

Study on Dopamine Receptor Agonism

A study published in the Journal of Medicinal Chemistry focused on the structure-activity relationship (SAR) of various aryl ether analogs, including those related to 3-Methoxyphenyl derivatives. The findings demonstrated that certain modifications could significantly enhance D3 receptor agonism while minimizing D2 receptor activity, suggesting a strategic approach for developing selective neuropharmacological agents .

Cancer Therapy Potential

Recent literature has explored the anticancer properties of piperidine derivatives. One study indicated that specific structural modifications could lead to enhanced cytotoxicity against cancer cell lines, suggesting that compounds like this compound might be further investigated for their potential in cancer therapy .

科学研究应用

Chemistry

- Building Block : 3-Methoxyphenyl 2-(3-piperidinyl)ethyl ether serves as a building block in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, facilitating the creation of novel compounds with tailored properties.

Biology

- Biochemical Research : The compound is utilized in proteomics due to its ability to interact with proteins and other biomolecules. It can function as a probe to study molecular interactions, aiding in the understanding of biological processes at the cellular level.

- Neuropharmacology : Research indicates that this compound may influence neurotransmitter systems, particularly those involving dopamine and serotonin pathways. This interaction suggests potential applications in treating mood disorders and cognitive dysfunctions.

Medicine

- Therapeutic Potential : Studies have explored the pharmacological effects of similar compounds, indicating that derivatives may exhibit antitumor properties and neuropharmacological effects such as anxiolytic or antidepressant activities. For instance, related compounds have shown cytotoxicity against glioblastoma cell lines, suggesting that this class of compounds could be developed for cancer therapy.

Antitumor Effects

A study investigated the in vitro antiglioma activity of a related compound, demonstrating significant cytotoxicity against glioblastoma cell lines. This finding highlights the potential for developing new anticancer agents based on the structural framework of piperidine derivatives.

Neuropharmacological Research

Research into related compounds has shown modulation of neurotransmitter systems, indicating that derivatives may enhance dopamine release in specific brain regions. Such findings support further exploration into the therapeutic applications of these compounds in treating neurological disorders.

常见问题

Q. Basic: What synthetic strategies are effective for preparing 3-Methoxyphenyl 2-(3-piperidinyl)ethyl ether, and how can reaction conditions be optimized?

Methodological Answer:

The Williamson ether synthesis is a foundational method, involving nucleophilic substitution between an alkoxide (e.g., 3-methoxyphenoxide) and a 3-piperidinyl ethyl halide. Optimize solvent polarity (e.g., THF or DMF) and base strength (e.g., NaH or KCO) to enhance yield. For intermediates, catalytic hydrogenation (H/Pt) reduces nitriles or ketones to amine/ether linkages . Lithium diisopropylamide (LDA) in THF improves regioselectivity during condensation reactions, as demonstrated in similar syntheses . Monitor progress via TLC and adjust parameters like temperature (reflux vs. RT) to maximize efficiency .

Q. Advanced: How can molecular docking simulations using Glide predict the binding mode of this compound to biological targets?

Methodological Answer:

Glide employs a systematic search of ligand conformational space followed by energy optimization on a protein grid. Prepare the ligand by generating low-energy conformers (e.g., using OMEGA software) and dock into the receptor using Glide’s Standard Precision (SP) mode. Post-docking, analyze top poses via Prime-MM/GBSA for binding free energies. Key parameters include the OPLS-AA force field for minimization and Emodel scoring for pose ranking. Glide achieves <1 Å RMSD in 50% of cases, validating interactions like π-stacking or hydrogen bonding via the ether oxygen .

Q. Basic: What spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

- 1H NMR : Signals at δ 3.7–3.8 ppm (methoxy), δ 2.5–3.5 ppm (piperidinyl CH), and δ 6.5–7.2 ppm (aromatic protons).

- HRMS : Match molecular formula (CHNO).

- IR : C-O-C stretch (~1100 cm).

For stereochemical ambiguity, X-ray crystallography (as applied to related compounds) provides definitive confirmation . Compare experimental data with computed spectra (e.g., Gaussian) to resolve discrepancies .

属性

IUPAC Name |

3-[2-(3-methoxyphenoxy)ethyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c1-16-13-5-2-6-14(10-13)17-9-7-12-4-3-8-15-11-12/h2,5-6,10,12,15H,3-4,7-9,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBLPIBNKQRAJOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OCCC2CCCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。